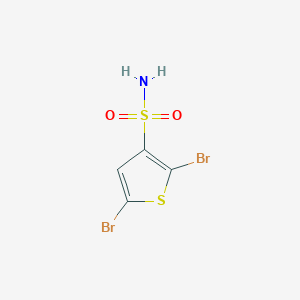

2,5-Dibromothiophene-3-sulfonamide

CAS No.: 7182-36-7

Cat. No.: VC18149204

Molecular Formula: C4H3Br2NO2S2

Molecular Weight: 321.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7182-36-7 |

|---|---|

| Molecular Formula | C4H3Br2NO2S2 |

| Molecular Weight | 321.0 g/mol |

| IUPAC Name | 2,5-dibromothiophene-3-sulfonamide |

| Standard InChI | InChI=1S/C4H3Br2NO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9) |

| Standard InChI Key | WSGKZRRUNPODHV-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SC(=C1S(=O)(=O)N)Br)Br |

Introduction

Chemical Identity and Structural Features

Molecular Composition

2,5-Dibromothiophene-3-sulfonamide (C₄H₂Br₂N₂O₂S₂) is a brominated heterocyclic compound derived from thiophene. Its structure consists of:

-

A thiophene ring (C₄H₄S) functionalized with bromine atoms at the 2- and 5-positions.

-

A sulfonamide group (-SO₂NH₂) at the 3-position.

The molecular weight is calculated as 322.96 g/mol, assuming no additional substituents. Comparatively, the mono-brominated analog 5-bromothiophene-2-sulfonamide has a molecular weight of 242.11 g/mol , while the N-(2-aminoethyl)-derivatized variant with hydrochloride has a molecular weight of 400.5 g/mol .

Table 1: Comparative Molecular Data for Brominated Thiophene Sulfonamides

Spectral and Computational Data

While experimental spectra for 2,5-dibromothiophene-3-sulfonamide are unavailable, computational predictions can be made using analogs:

-

Log P (Octanol-Water Partition Coefficient): Estimated at 2.5–3.0 based on the increased hydrophobicity from two bromine atoms compared to 5-bromothiophene-2-sulfonamide (Log P = 1.17) .

-

Solubility: Likely low aqueous solubility (<1 mg/mL) due to bromine’s electron-withdrawing effects and hydrophobic character.

-

Hydrogen Bonding: Two hydrogen bond donors (NH₂) and four acceptors (SO₂ and NH₂), similar to 5-bromothiophene-2-sulfonamide .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2,5-dibromothiophene-3-sulfonamide can be inferred from methods used for mono-brominated analogs:

Sulfonylation of Dibromothiophene

-

Bromination of Thiophene: Thiophene undergoes electrophilic bromination to yield 2,5-dibromothiophene.

-

Sulfonation: Reaction with chlorosulfonic acid introduces a sulfonyl chloride group at the 3-position.

-

Amination: Treatment with aqueous ammonia replaces the chloride with an amine group, forming the sulfonamide .

Alternative Route via Cross-Coupling

A palladium-catalyzed Suzuki-Miyaura coupling could attach aryl boronic acids to 5-bromothiophene-2-sulfonamide, but this method is more relevant for introducing carbon-based substituents .

Table 2: Plausible Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (Inferred) |

|---|---|---|

| Bromination | Br₂, FeBr₃, 0–25°C | 70–85% |

| Sulfonation | ClSO₃H, 50–80°C | 60–75% |

| Amination | NH₃ (aq. or in THF), −78°C to 25°C | 65–80% |

Reactivity Profile

-

Nucleophilic Substitution: The sulfonamide group may undergo alkylation or acylation.

-

Electrophilic Aromatic Substitution: Further bromination is unlikely due to deactivation by electron-withdrawing groups.

-

Cross-Coupling: Potential for Pd-mediated reactions at bromine sites, analogous to 5-bromothiophene-2-sulfonamide .

Physicochemical Properties

Thermal Stability

No direct data exists, but thermal decomposition likely occurs above 200°C, consistent with sulfonamide analogs .

Solubility and Partitioning

-

Aqueous Solubility: Estimated <1 mg/mL, lower than 5-bromothiophene-2-sulfonamide (0.326–1.96 mg/mL) .

-

log P: ~2.5–3.0 (calculated via group contribution methods).

Spectroscopic Characteristics

-

IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch).

-

NMR: Expected singlet for NH₂ protons (~5.0 ppm in DMSO-d₆) and aromatic protons downfield due to bromine and sulfonamide groups.

Applications in Research and Industry

Pharmaceutical Development

Brominated thiophene sulfonamides are explored as:

-

Enzyme Inhibitors: Sulfonamide groups often target carbonic anhydrases or proteases .

-

Antimicrobial Agents: Bromine’s electronegativity enhances membrane penetration.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume